Triclopyr
Overview
Description
Triclopyr is an organic compound in the pyridine group that is used as a systemic foliar herbicide and fungicide . It is used to control broadleaf weeds while leaving grasses and conifers unaffected or to control rust diseases on crops .
Synthesis Analysis
Triclopyr has been co-synthesized through a one-pot solvothermal reaction . Another synthesis method involves a reaction with methyl 2-[(3,5,6-trichloropyridin-2-yl)oxy]acetate with water and sodium hydroxide at 80 - 85°C for 4 hours .Molecular Structure Analysis
The compound C18H16Cl6N2O6 crystallizes in the monoclinic crystal system, P21/c space group with unit-cell parameters: a = 4.9615 (2) Å, b = 30.9297 (14) Å, c = 15.9155 (10) Å, β = 91.466 (4)° and Z = 4 .Chemical Reactions Analysis
Triclopyr ethyl ester has been co-synthesized through a one-pot solvothermal reaction and the crystal structure has been determined by single crystal X-ray structure analysis . The compound is further assembled into a network structure via rich Cl⋯Cl halogen bond interactions .Physical And Chemical Properties Analysis
Triclopyr has a chemical formula of C7H4Cl3NO3 . It has a molar mass of 256.46 g·mol−1 . It appears as a fluffy solid with a melting point of 148 to 150 °C . It has a solubility in water of 440 mg/L and in acetone of 989 g/kg . Its acidity (pKa) is 2.68 .Scientific Research Applications
Impact on Soil Communities
Triclopyr is a widely used herbicide for controlling woody plants. Its effects on soil microorganisms were studied in soils invaded by Acacia dealbata Link. The study found that triclopyr application changed the structure of soil bacterial communities but not fungal communities. Additionally, fungal diversity increased in plots sprayed with triclopyr five months after application, indicating an impact on soil ecology (Souza-Alonso, Guisande, & González, 2015).
Photocatalyzed Degradation in Aquatic Systems
Triclopyr's non-biodegradability poses a risk to aquatic systems. A study explored the use of Au-loaded titania as a heterogeneous catalyst for the ozone-facilitated photocatalyzed degradation and mineralization of Triclopyr. This method achieved 100% degradation of Triclopyr in water in 2 hours, highlighting a potential approach for removing Triclopyr from aquatic environments (Maddila et al., 2015).
Environmental Fate
Triclopyr has limited mobility and low to medium persistence in soil. It dissipates through photolysis, plant metabolism, and microbial degradation, reducing the risk of groundwater contamination. This was supported by field leaching and groundwater monitoring data across several U.S. states (Cessna, Grover, & Waite, 2002).
Extraction from Environmental Samples
A study on the extraction of Triclopyr residue from soil, sediment, and water samples used various solid-phase extraction (SPE) sorbents and solvents. The research aimed at improving the recovery of Triclopyr for analysis, with Cromabond®H+/OH column and 0.6 M KOH found most suitable for sample clean-up (Tayeb et al., 2017).
Control of Bramble Without Harming Young Trees
Research on the application of Triclopyr during the winter dormant season demonstrated its effectiveness in controlling bramble (Rubus fruticosus L. agg.) without damaging young tree seedlings or other non-target vegetation. This suggests its potential use in forestry management (Willoughby, Harmer, Morgan, & Peace, 2013).
Aquatic Fate in Whole-Pond Treatments
A study on the aquatic fate of Triclopyr in whole-pond applications found that its half-lives in water ranged from 5.9 to 7.5 days. This study, conducted across various sites in the USA, indicated consistent degradation and dissipation rates of Triclopyr and its metabolites in different aquatic environments (Petty et al., 2001).
Safety And Hazards
Future Directions
Triclopyr is a man-made herbicide used to control both broadleaf and woody plants . It was first registered in 1979 for use in forestry and it is used in both agricultural and non-agricultural settings . Certain products may have limited use for campsites, roadside applications, and some ornamental lawns . Always read the label for your product’s use sites and instructions .
properties
IUPAC Name |
2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQLXCGVXDJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO3 | |
Record name | TRICLOPYR | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032497 | |
Record name | Triclopyr | |
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Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [ICSC], WHITE OR COLOURLESS FLUFFY CRYSTALS. | |
Record name | Triclopyr | |
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Record name | TRICLOPYR | |
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Boiling Point |
290 °C /decomposes/ | |
Record name | Triclopyr | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
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Solubility |
In water, 440 mg/L at 25 °C, In acetone = 989 g/kg; in 1-octanol = 307 g/kg, In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L), Solubility in water, g/100ml at 25 °C: 0.04 (none) | |
Record name | Triclopyr | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICLOPYR | |
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Density |
1.85 g/cu cm at 21 °C, 1.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | Triclopyr | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICLOPYR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000126 [mmHg], 1.26X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
Record name | Triclopyr | |
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Product Name |
Triclopyr | |
Color/Form |
Fluffy solid, Fluffy, colorless solid | |
CAS RN |
55335-06-3 | |
Record name | Triclopyr | |
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Record name | Triclopyr [ANSI:ISO] | |
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Record name | TRICLOPYR | |
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Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]- | |
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Record name | Triclopyr | |
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Record name | [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid | |
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Record name | TRICLOPYR | |
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Record name | Triclopyr | |
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Record name | TRICLOPYR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
150.5 °C, 148-150 °C | |
Record name | Triclopyr | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7060 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICLOPYR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1100 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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